molecular formula C10H15N3 B2482517 2-(1-Piperidinyl)-3-pyridinamine CAS No. 1193388-86-1; 5028-14-8

2-(1-Piperidinyl)-3-pyridinamine

Cat. No.: B2482517
CAS No.: 1193388-86-1; 5028-14-8
M. Wt: 177.251
InChI Key: SNRAPFORRCKQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Piperidinyl)-3-pyridinamine is a heterocyclic amine featuring a pyridine ring substituted with an amine group at the 3-position and a piperidinyl moiety at the 2-position. The piperidine ring contributes to its basicity and solubility, while the pyridine-amine moiety enables hydrogen bonding interactions with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRAPFORRCKQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(1-Piperidinyl)-3-pyridinamine and analogous compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties
This compound Piperidinyl at C2, amine at C3 177.25 (estimated) Moderate lipophilicity; basic pKa ~8.5 due to piperidine .
2-[4-(Fluoromethyl)-1-piperidinyl]-3-pyridinamine Fluoromethyl at C4 of piperidine 209.27 Increased lipophilicity (logP ~1.8) and metabolic stability due to fluorine .
6-(1-Piperidinyl)-3-pyridinamine Piperidinyl at C6, amine at C3 177.25 Altered binding geometry; reduced steric hindrance at C2 .
2-(1-Piperazinyl)pyridine Piperazine (two N atoms) at C2 163.22 Higher basicity (pKa ~9.5); improved solubility in acidic media .
5-(2-Methoxypyridin-3-YL)pyridin-2-amine Methoxy at C2 of pyridine, amine at C6 201.23 Enhanced electron-donating effects; potential for π-π stacking .

Key Observations :

  • Fluorine substitution (e.g., 2-[4-(Fluoromethyl)-1-piperidinyl]-3-pyridinamine) enhances metabolic stability and membrane permeability compared to the parent compound .
  • Piperazine analogs exhibit increased basicity, which may improve solubility but reduce blood-brain barrier penetration .

Pharmacological Activity and Therapeutic Potential

  • Fluorinated analogs (e.g., 2-[4-(Fluoromethyl)-1-piperidinyl]-3-pyridinamine) are explored for CNS applications due to improved pharmacokinetics .
  • Methoxy-substituted pyridines (e.g., 5-(2-Methoxypyridin-3-YL)pyridin-2-amine) demonstrate enhanced binding to kinase targets, indicating utility in oncology .

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